Cas no 83249-04-1 (3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid)
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
- 1-Phenylbicyclo[1.1.1]pentane-3-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentanecarboxylic acid
- SCHEMBL17467926
- CS-0054570
- Z1262513003
- 83249-04-1
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-phenyl-
- SB22141
- GS-8019
- DB-204770
- 3-phenylbicyclo[1.1.1]pentane-1-carboxylicacid
- MFCD00101889
- AKOS024255990
- EN300-152523
- EN300-8638727
- SY156213
-
- MDL: MFCD00101889
- Inchi: 1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
- InChI Key: MVSLMXUOSHYKID-UHFFFAOYSA-N
- SMILES: O=C(C12CC(C1)(C1C=CC=CC=1)C2)O
Computed Properties
- Exact Mass: 188.083729621g/mol
- Monoisotopic Mass: 188.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 176-176.5 ºC
- Solubility: Very slightly soluble (0.47 g/l) (25 º C),
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-1g |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-5g |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-500mg |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 500mg |
4579.43CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-250mg |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-100mg |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 100mg |
1806.33CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0886-50mg |
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| Alichem | A019121158-100mg |
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 95% | 100mg |
$648.90 | 2023-08-31 | |
| Alichem | A019121158-250mg |
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 95% | 250mg |
$1018.08 | 2023-08-31 | |
| Alichem | A019121158-1g |
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 95% | 1g |
$2620.80 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02468-5g |
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
83249-04-1 | 95% | 5g |
$3500 | 2023-09-07 |
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Production Method
Production Method 1
Production Method 2
1.2 -
1.3 -
2.1 Reagents: Sodium hydroxide
Production Method 3
Production Method 4
1.2 -
2.1 Reagents: Sodium hydroxide
Production Method 5
2.1 -
2.2 -
3.1 Reagents: Sodium hydroxide
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Raw materials
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- [1.1.1]propellane
- methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Suppliers
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: A Comprehensive Overview
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, also known by its CAS number 83249-04-1, is a unique organic compound with a bicyclic structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of bicyclic carboxylic acids, which are known for their versatile applications in drug design, material science, and organic synthesis.
The structure of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane ring system, which is a highly strained three-membered ring fused with two other rings, creating a rigid and compact framework. The presence of a phenyl group at the 3-position adds aromaticity and potential for further functionalization, while the carboxylic acid group at the 1-position provides acidity and the ability to form salts or esters, enhancing its versatility in chemical reactions.
Recent studies have highlighted the importance of bicyclic compounds like 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit unique pharmacological properties. For instance, researchers have explored its potential as a lead compound in the development of new antibiotics, anticancer agents, and neuroprotective drugs.
In terms of synthesis, several methods have been reported for the preparation of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic core, followed by subsequent functionalization steps to introduce the phenyl and carboxylic acid groups. Another method utilizes ring-closing metathesis, which allows for the construction of the strained bicyclic system with high efficiency.
The application of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid extends beyond medicinal chemistry into materials science, where its rigid structure and functional groups make it an ideal candidate for polymer synthesis and as a building block for advanced materials such as liquid crystals and stimuli-responsive polymers.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of 3-phenylbicyclo[1.1.
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